molecular formula C20H30N2O4 B11932386 Z-IL-CHO;GSI-XII;gamma-Secretase inhibitor XII

Z-IL-CHO;GSI-XII;gamma-Secretase inhibitor XII

Cat. No.: B11932386
M. Wt: 362.5 g/mol
InChI Key: WJQLUFQGNVGLKR-UHFFFAOYSA-N
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Description

Z-Ile-Leu-aldehyde, also known as gamma-Secretase inhibitor XII or GSI-XII, is a potent and competitive inhibitor of gamma-secretase and Notch signaling pathways. Gamma-secretase is an intramembrane-cleaving aspartyl protease that plays a crucial role in the cleavage of membrane-bound proteins, including the Notch receptor. The Notch signaling pathway is involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and stem cell maintenance. Dysregulation of Notch signaling can lead to developmental syndromes and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ile-Leu-aldehyde involves the coupling of protected amino acids followed by deprotection and aldehyde formation. The general synthetic route includes:

Industrial Production Methods

Industrial production of Z-Ile-Leu-aldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of gamma-secretase and Notch signaling pathways.

    Biology: Investigates the role of Notch signaling in cellular processes such as cell proliferation, differentiation, and apoptosis.

    Medicine: Explores potential therapeutic applications in treating cancers and developmental disorders associated with dysregulated Notch signaling.

    Industry: Utilized in the development of novel inhibitors for therapeutic and research purposes

Mechanism of Action

Z-Ile-Leu-aldehyde exerts its effects by competitively inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of the Notch receptor. By inhibiting gamma-secretase, Z-Ile-Leu-aldehyde prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch signaling. This inhibition leads to the downregulation of Notch target genes, affecting various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ile-Leu-aldehyde is unique due to its specific inhibition of both gamma-secretase and Notch signaling pathways. Its competitive inhibition mechanism and high potency make it a valuable tool for studying the role of Notch signaling in various biological processes and diseases .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

benzyl N-[3-methyl-1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)

InChI Key

WJQLUFQGNVGLKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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